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Compound of Interest

Compound Name: N,N,3,3-tetramethylazirin-2-amine

Cat. No.: B12802438 Get Quote

In-Depth Technical Guide: N,N,3,3-
tetramethylazirin-2-amine
Disclaimer: Detailed experimental and computational data specifically for N,N,3,3-
tetramethylazirin-2-amine are not readily available in the public domain. This guide is

therefore based on the general chemical principles of 2H-azirine derivatives and data from

closely related analogues.

Introduction
N,N,3,3-tetramethylazirin-2-amine is a small, strained heterocyclic compound with the

molecular formula C6H12N2.[1] It belongs to the class of 2H-azirines, which are characterized

by a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond. The

high ring strain and the presence of the endocyclic C=N bond make azirines highly reactive and

versatile intermediates in organic synthesis. This guide provides a theoretical overview of the

molecular structure, bonding, and potential experimental protocols for N,N,3,3-
tetramethylazirin-2-amine, aimed at researchers, scientists, and professionals in drug

development.

Molecular Structure and Bonding
The proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine is depicted below.

The core of the molecule is the 2H-azirine ring, a three-membered heterocycle. Attached to the
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C2 carbon of the ring is a dimethylamino group (-N(CH3)2), and the C3 carbon is substituted

with two methyl groups (-CH3).

Caption: Proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine.

Bonding Characteristics:

Azirine Ring: The three-membered ring is highly strained due to the small bond angles,

which deviate significantly from the ideal sp2 (120°) and sp3 (109.5°) bond angles. This

strain energy is a driving force for many of its chemical reactions. X-ray crystallographic

studies of other 2H-azirines have shown an unusually long C2-N bond, suggesting a

predisposition for cleavage at this site in thermal reactions.

C=N Double Bond: The endocyclic carbon-nitrogen double bond (imine functionality) is a key

feature, making the molecule susceptible to nucleophilic attack at the C2 carbon.

Amino Group: The exocyclic dimethylamino group at C2 is expected to influence the

electronic properties of the azirine ring through resonance and inductive effects. The nitrogen

atom of the amino group has a lone pair of electrons that can be delocalized into the C=N

bond, potentially affecting its reactivity.

Gem-Dimethyl Group: The two methyl groups on the C3 carbon provide steric hindrance,

which may influence the approach of reagents to that side of the molecule.

Spectroscopic Data (Hypothetical)
Due to the lack of published experimental data, the following spectroscopic characteristics are

predicted based on the proposed structure and data from similar compounds.
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Spectroscopic Technique Predicted Observations

¹H NMR

Signals for the two methyl groups on the C3

carbon would likely appear as a singlet. The two

methyl groups on the exocyclic nitrogen would

also likely appear as a singlet at a different

chemical shift.

¹³C NMR

Distinct signals would be expected for the C2

and C3 carbons of the azirine ring, with the C2

carbon being more deshielded due to the double

bond and attachment to two nitrogen atoms.

Signals for the four methyl carbons would also

be present.

IR Spectroscopy

A characteristic absorption band for the C=N

stretching vibration would be expected in the

region of 1650-1750 cm⁻¹. C-H stretching and

bending vibrations for the methyl groups would

also be observed.

Mass Spectrometry

The molecular ion peak would be observed at

an m/z corresponding to the molecular weight of

C6H12N2 (112.17 g/mol ). Fragmentation

patterns would likely involve the loss of methyl

groups or cleavage of the strained azirine ring.

Experimental Protocols
The synthesis and characterization of N,N,3,3-tetramethylazirin-2-amine would likely follow

general procedures established for other 2H-azirines.

Proposed Synthesis
A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl

azides. A plausible synthetic route for N,N,3,3-tetramethylazirin-2-amine could involve the

following steps:
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Proposed Synthesis Workflow

Starting Material:
3,3-Dimethyl-2-butanone

Reaction with Dimethylamine
to form Enamine

Azide Transfer Reaction
(e.g., using TfN3 or MsN3)

Thermolysis or Photolysis
of the Vinyl Azide

N,N,3,3-tetramethylazirin-2-amine

Purification
(e.g., Chromatography)

Click to download full resolution via product page
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Caption: A generalized workflow for the proposed synthesis of N,N,3,3-tetramethylazirin-2-
amine.

Detailed Methodology (Hypothetical):

Enamine Formation: 3,3-Dimethyl-2-butanone would be reacted with dimethylamine in the

presence of a suitable catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form

the corresponding enamine.

Azide Formation: The resulting enamine would then be treated with an azide transfer

reagent, such as trifluoromethanesulfonyl azide (TfN3) or mesyl azide (MsN3), to form the

vinyl azide intermediate.

Cyclization: The vinyl azide would then be subjected to thermolysis (heating) or photolysis

(UV irradiation) to induce cyclization and elimination of dinitrogen, yielding the desired

N,N,3,3-tetramethylazirin-2-amine.

Purification: The crude product would be purified using standard techniques such as column

chromatography or distillation under reduced pressure.

Characterization
The synthesized compound would be characterized using a suite of analytical techniques to

confirm its structure and purity:

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N bond.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the elemental composition (C, H, N).

If suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the

molecular structure and detailed information on bond lengths and angles.
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Due to their high ring strain, 2H-azirines are reactive intermediates that can undergo a variety

of ring-opening reactions. The photolysis of azirines is a well-established method for generating

nitrile ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions to

form various five-membered heterocyclic rings.
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Potential Reactivity Pathway

N,N,3,3-tetramethyl-
azirin-2-amine

Photolysis (hν)

Nitrile Ylide Intermediate

[3+2] Cycloaddition

Dipolarophile
(e.g., alkene, alkyne)

Five-membered
Heterocycle
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Caption: A diagram illustrating the potential photochemical reactivity of N,N,3,3-
tetramethylazirin-2-amine.

This reactivity makes 2H-azirines valuable building blocks in medicinal chemistry for the

synthesis of novel nitrogen-containing scaffolds for drug discovery.

Conclusion
While specific experimental data for N,N,3,3-tetramethylazirin-2-amine is currently lacking in

the scientific literature, its molecular structure, bonding, and reactivity can be reasonably

predicted based on the well-established chemistry of 2H-azirine derivatives. This guide

provides a foundational understanding for researchers interested in the synthesis and potential

applications of this and related compounds. Further experimental and computational studies

are necessary to fully elucidate the properties of this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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